molecular formula C22H20N2O2 B11079994 3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide

3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide

Cat. No.: B11079994
M. Wt: 344.4 g/mol
InChI Key: OQFRJAKKKQLWSD-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-aminobenzophenone under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-benzamidophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C22H20N2O2/c1-15-8-9-18(14-16(15)2)22(26)24-20-12-10-19(11-13-20)23-21(25)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

OQFRJAKKKQLWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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